![molecular formula C12H10N4OS4 B4741623 N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4741623.png)
N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Overview
Description
N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is a compound of interest due to its structural complexity and potential for various chemical and physical properties. It belongs to a class of compounds that often exhibit significant biological activities, making them valuable for further research and application in different fields excluding drug development.
Synthesis Analysis
The synthesis of related N-(benzothiazol-2-yl)acetamide derivatives involves condensation reactions, typically promoted by carbodiimide condensation catalysis, which offers a convenient and fast method for preparing such compounds. These synthesis processes are characterized by their efficiency and the ability to produce derivatives with diverse structural features, as demonstrated by Yu et al. (2014) and Wang et al. (2010) (Yu et al., 2014), (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been examined through various analytical techniques. Crystallographic studies have shown that these molecules can form specific orientations and assemblies, influenced by their substituents and the nature of their intermolecular interactions, as observed by Ismailova et al. (2014) and Balijapalli et al. (2017) (Ismailova et al., 2014), (Balijapalli et al., 2017).
Chemical Reactions and Properties
The chemical behavior of this compound derivatives involves reactions that highlight their reactivity and potential for further functionalization. Studies have explored various reactions, including those forming amide bonds and interactions leading to the creation of novel derivatives with potential biological activities (K. Sunder & Jayapal Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds have been examined to understand their behavior in different environments and conditions. These studies provide insights into how the structure influences physical properties and how modifications can alter these characteristics for specific applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pKa values, are crucial for understanding the behavior of these compounds under various chemical conditions. Duran and Canbaz (2013) provided an in-depth analysis of the acidity constants of similar acetamide derivatives, highlighting the influence of structural elements on their chemical properties (Duran & Canbaz, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS4/c1-18-11-15-12(21-16-11)19-6-9(17)14-10-13-7-4-2-3-5-8(7)20-10/h2-5H,6H2,1H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNGKEJJVCODCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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